molecular formula C19H18F3N3O2 B11091151 N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2-nitro-4-(trifluoromethyl)aniline

N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2-nitro-4-(trifluoromethyl)aniline

Cat. No.: B11091151
M. Wt: 377.4 g/mol
InChI Key: BPHJKAPAAFJYSF-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,5-DIMETHYL-1H-INDOL-3-YL)ETHYL]-N-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]AMINE typically involves multiple steps, starting from readily available starting materials. The indole moiety can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and minimize by-products. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,5-DIMETHYL-1H-INDOL-3-YL)ETHYL]-N-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]AMINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas with a palladium catalyst for reduction, and electrophiles like halogens for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield indole-2,3-dione derivatives, while reduction of the nitro group can yield the corresponding amine .

Scientific Research Applications

N-[2-(2,5-DIMETHYL-1H-INDOL-3-YL)ETHYL]-N-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]AMINE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[2-(2,5-DIMETHYL-1H-INDOL-3-YL)ETHYL]-N-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]AMINE involves its interaction with specific molecular targets and pathways. The indole moiety can bind to multiple receptors and enzymes, modulating their activity. The nitro and trifluoromethyl groups can enhance the compound’s binding affinity and specificity . These interactions can lead to various biological effects, such as inhibition of viral replication, induction of apoptosis in cancer cells, and antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(2,5-DIMETHYL-1H-INDOL-3-YL)ETHYL]-N-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]AMINE is unique due to the presence of both nitro and trifluoromethyl groups, which can significantly enhance its biological activity and specificity. These functional groups can improve the compound’s pharmacokinetic properties, making it a promising candidate for further research and development .

Properties

Molecular Formula

C19H18F3N3O2

Molecular Weight

377.4 g/mol

IUPAC Name

N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2-nitro-4-(trifluoromethyl)aniline

InChI

InChI=1S/C19H18F3N3O2/c1-11-3-5-16-15(9-11)14(12(2)24-16)7-8-23-17-6-4-13(19(20,21)22)10-18(17)25(26)27/h3-6,9-10,23-24H,7-8H2,1-2H3

InChI Key

BPHJKAPAAFJYSF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C2CCNC3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-])C

Origin of Product

United States

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